![molecular formula C6H4ClN3 B1400781 4-クロロ-7H-ピロロ[2,3-c]ピリダジン CAS No. 1269823-02-0](/img/structure/B1400781.png)
4-クロロ-7H-ピロロ[2,3-c]ピリダジン
説明
4-chloro-7H-pyrrolo[2,3-c]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It is a versatile compound with diverse properties and is used as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
Synthesis Analysis
The synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-chloro-7H-pyrrolo[2,3-c]pyridazine consists of a pyrrolopyridazine core with a chlorine atom at the 4-position . The molecular weight of this compound is 153.57 g/mol .Chemical Reactions Analysis
4-chloro-7H-pyrrolo[2,3-c]pyridazine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
4-chloro-7H-pyrrolo[2,3-c]pyridazine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .科学的研究の応用
医薬品中間体
この化合物は、特に疾患治療に使用されるキナーゼ阻害剤の製造において、医薬品合成の中間体として使用されます。 これらの阻害剤は、がんやその他の疾患に関与する経路を標的にする上で重要な役割を果たしています .
抗がん剤
4-クロロ-7H-ピロロ[2,3-c]ピリダジンの誘導体は、抗がん剤としての可能性を示しています。 これらは、がん細胞や腫瘍の増殖を阻害する効力について調査されています .
抗ウイルス用途
研究によると、この化合物は抗ウイルス特性も持ち合わせており、ウイルス感染症に対する治療法の開発候補となっています .
抗炎症治療
この化合物の抗炎症特性は、炎症性疾患の治療に役立つ可能性があり、関節炎などの疾患に対する新たな治療介入につながる可能性があります .
関節リウマチの治療
これは、メトトレキセートに対して不十分な反応または耐性を示す中等度から重度の関節リウマチの成人患者を治療するために使用される薬物であるトファシチニブの製造における中間体として機能します .
有機合成
4-クロロ-7H-ピロロ[2,3-c]ピリダジンのための改善された合成方法が開発されました。これは、さらなる化学的用途のためのこの構成要素を合成するための実用的な方法です .
構造活性相関(SAR)研究
この化合物は、化学構造と生物活性の間の関係を理解するためのSAR研究で使用されており、これは、効力が向上し、副作用が軽減された新しい薬剤を設計するために不可欠です .
作用機序
Target of Action
The primary target of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is the 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy . PDK1 plays a significant role in cell growth and survival, making it a critical target for cancer treatment .
Mode of Action
4-chloro-7H-pyrrolo[2,3-c]pyridazine interacts with its target, PDK1, by inhibiting its activity . This inhibition disrupts the normal functioning of PDK1, leading to changes in cell growth and survival .
Biochemical Pathways
The inhibition of PDK1 by 4-chloro-7H-pyrrolo[2,3-c]pyridazine affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
These properties impact the bioavailability of the compound, affecting its efficacy in the body .
Result of Action
The molecular and cellular effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine’s action include the inhibition of PDK1, disruption of the PI3K/AKT/mTOR pathway, and potential death of cancer cells . These effects contribute to its potential use as a cancer therapeutic .
将来の方向性
The unique properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
生化学分析
Biochemical Properties
4-chloro-7H-pyrrolo[2,3-c]pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . By inhibiting α-amylase, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate glucose levels in the body, making it a potential candidate for the treatment of diabetes. Additionally, this compound has been found to interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.
Cellular Effects
The effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . By affecting this pathway, the compound can alter gene expression and cellular functions, potentially leading to therapeutic applications in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of 4-chloro-7H-pyrrolo[2,3-c]pyridazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of enzymes, such as α-amylase, leading to their inhibition . Additionally, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can interact with receptors and transporters, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular functions, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-chloro-7H-pyrrolo[2,3-c]pyridazine can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can exhibit toxic or adverse effects, such as liver damage and alterations in metabolic activity. These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4-chloro-7H-pyrrolo[2,3-c]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-amylase, affecting the breakdown of starch into glucose . Additionally, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate other metabolic pathways, such as those involved in lipid metabolism and energy production. These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of 4-chloro-7H-pyrrolo[2,3-c]pyridazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . The localization and accumulation of 4-chloro-7H-pyrrolo[2,3-c]pyridazine within cells can influence its activity and function, making it important to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-chloro-7H-pyrrolo[2,3-c]pyridazine may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLNONQYWSGQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


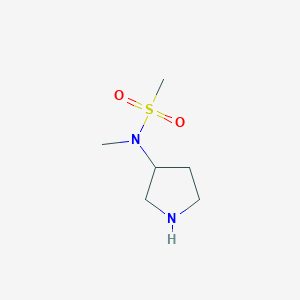
![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)
![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)

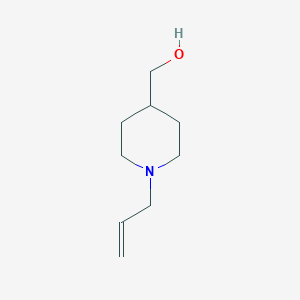
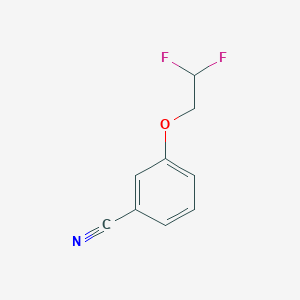
![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)
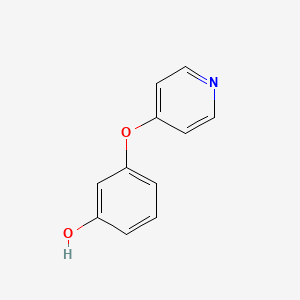
![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)

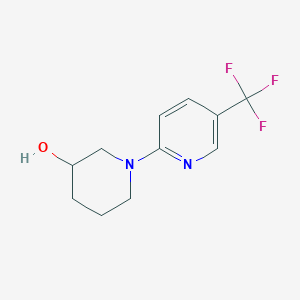
![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)

